molecular formula C12H12F4O3 B15332124 Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate

Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate

Cat. No.: B15332124
M. Wt: 280.21 g/mol
InChI Key: LPASYSXBWHDSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate is a fluorinated aromatic ester characterized by a hydroxypropanoate backbone and a substituted phenyl ring. The phenyl group is modified with a 4-fluoro substituent and a 2-(trifluoromethyl) group, which confer distinct electronic and steric properties. Such trifluoromethylated aromatic compounds are of interest in medicinal chemistry and materials science due to their enhanced metabolic stability, lipophilicity, and binding affinity compared to non-fluorinated analogs .

Properties

Molecular Formula

C12H12F4O3

Molecular Weight

280.21 g/mol

IUPAC Name

ethyl 3-[4-fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate

InChI

InChI=1S/C12H12F4O3/c1-2-19-11(18)6-10(17)8-4-3-7(13)5-9(8)12(14,15)16/h3-5,10,17H,2,6H2,1H3

InChI Key

LPASYSXBWHDSOA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)F)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate typically involves multiple steps. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-fluoro-2-(trifluoromethyl)benzaldehyde.

    Aldol Condensation: The benzaldehyde undergoes an aldol condensation with ethyl acetoacetate in the presence of a base such as sodium hydroxide to form the corresponding β-hydroxy ester.

    Hydrogenation: The β-hydroxy ester is then hydrogenated using a catalyst like palladium on carbon to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl and fluoro groups enhance the compound’s ability to bind to enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound Name Substituents (Phenyl Ring) CAS Number Molecular Formula Key Features
Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate 4-F, 2-CF₃ Not provided C₁₂H₁₂F₄O₃ High electron-withdrawing effect from CF₃ and F; enhanced metabolic stability
Ethyl 3-(3-Chloro-5-fluorophenyl)-3-hydroxypropanoate 3-Cl, 5-F 1018454-19-7 C₁₁H₁₁ClFO₃ Mixed halogen substituents; moderate polarity
Ethyl 3-(2-Chloro-6-methoxyphenyl)-3-hydroxypropanoate 2-Cl, 6-OCH₃ 1599986-46-5 C₁₂H₁₅ClO₄ Methoxy group increases hydrophilicity; Cl enhances electrophilicity
Ethyl 3-[4-Bromo-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate 4-Br, 2-CF₃ 2755717-90-7 C₁₂H₁₂BrF₃O₃ Bromine adds steric bulk; CF₃ maintains electron withdrawal
Ethyl 3-(2-Bromo-4-(trifluoromethyl)phenyl)-3-hydroxypropanoate 2-Br, 4-CF₃ 2734779-14-5 C₁₂H₁₂BrF₃O₃ Bromine at ortho position increases steric hindrance
Ethyl 2-amino-3-(4-chloro-3-fluorophenyl)-3-hydroxypropanoate 4-Cl, 3-F, NH₂ 1498207-35-4 C₁₁H₁₃ClFNO₃ Amino group introduces basicity; dual halogenation

Key Comparative Insights

Electronic Effects: The trifluoromethyl (CF₃) group in the target compound and analogs (e.g., CAS 2755717-90-7, 2734779-14-5) strongly withdraws electrons, stabilizing the molecule and reducing susceptibility to oxidation . Fluoro substituents (e.g., 4-F in the target compound, 5-F in CAS 1018454-19-7) enhance lipophilicity and bioavailability compared to non-fluorinated analogs .

Methoxy groups (e.g., CAS 1599986-46-5) increase hydrophilicity, which may improve aqueous solubility but reduce membrane permeability .

Functional Group Diversity: The amino group in CAS 1498207-35-4 adds basicity, enabling salt formation and altering pharmacokinetic profiles compared to non-amino derivatives . Bromine (e.g., CAS 2755717-90-7) offers a handle for further functionalization via cross-coupling reactions, a feature absent in fluoro/chloro analogs .

Q & A

Q. What are the common synthetic routes for Ethyl 3-[4-Fluoro-2-(trifluoromethyl)phenyl]-3-hydroxypropanoate, and how do reaction conditions influence yield and purity?

The synthesis typically involves a three-step process:

  • Aldol Condensation : Reacting 4-fluoro-2-(trifluoromethyl)benzaldehyde with ethyl acetoacetate under basic conditions (e.g., NaOH) to form the β-hydroxy ester intermediate.
  • Hydrogenation : Catalytic hydrogenation (e.g., Pd/C) reduces unsaturated bonds, yielding the final product.
  • Purification : Column chromatography or recrystallization ensures >95% purity . Key factors include solvent choice (e.g., ethanol for solubility), temperature control (25–60°C), and catalyst loading (5–10% Pd/C). Side reactions, such as over-oxidation, are mitigated by inert atmospheres .

Q. How does the compound’s structure influence its physicochemical properties and reactivity?

The molecule’s trifluoromethyl and fluoro substituents enhance lipophilicity (logP ≈ 2.8) and metabolic stability. The hydroxypropanoate ester moiety enables hydrolysis under acidic/basic conditions, forming carboxylic acid derivatives.

  • Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to specific positions .
  • Hydrogen Bonding : The hydroxyl group participates in intermolecular H-bonding, affecting crystallinity and solubility in polar solvents .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H NMR (δ 1.2 ppm, triplet for ethyl CH3; δ 5.2 ppm, singlet for hydroxyl) and 19^{19}F NMR (δ -62 ppm for CF3) confirm structure .
  • GC-MS : Molecular ion peak at m/z 280.21 (C12_{12}H12_{12}F4_{4}O3_3) with fragmentation patterns identifying key functional groups .
  • FT-IR : Peaks at 1740 cm1^{-1} (ester C=O) and 3400 cm1^{-1} (O-H stretch) .

Advanced Research Questions

Q. How do halogen substituents (e.g., fluoro vs. bromo) on the phenyl ring modulate biological activity?

Comparative studies with bromo- and chloro-substituted analogs reveal:

  • Antimicrobial Activity : Fluoro derivatives exhibit higher potency (MIC 8 µg/mL vs. 16 µg/mL for bromo analogs) due to enhanced membrane permeability .
  • Metabolic Stability : Fluorine’s small size and high electronegativity reduce oxidative metabolism, prolonging half-life in vitro .
SubstituentLogPMIC (µg/mL)Metabolic Half-life (h)
-F2.8812.5
-Br3.2168.3
-Cl2.91210.1

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions:

  • pH Sensitivity : The compound’s ester hydrolysis rate varies with pH (t1/2_{1/2} = 2 h at pH 1 vs. 48 h at pH 7.4), affecting apparent bioactivity .
  • Cell Line Variability : Cytotoxicity in HeLa cells (IC50_{50} 20 µM) vs. negligible effects in HEK293 may stem from differential expression of esterase enzymes . Methodological standardization (e.g., controlled hydrolysis pre-assays) is recommended .

Q. How can competing reaction pathways during oxidation or reduction be controlled?

  • Oxidation : Using CrO3_3 in acetic acid selectively converts the hydroxyl group to a ketone, while avoiding ester cleavage. Competing over-oxidation to carboxylic acids is minimized at 0–5°C .
  • Reduction : LiAlH4_4 in dry ether reduces the ester to a primary alcohol; competing aryl CF3_3 reduction is negligible under mild conditions (<40°C) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Docking Studies : The trifluoromethyl group fits into hydrophobic pockets of cyclooxygenase-2 (COX-2), with binding energy -9.2 kcal/mol (AutoDock Vina) .
  • MD Simulations : 100-ns simulations reveal stable H-bonds between the hydroxyl group and Thr373 of COX-2, supporting anti-inflammatory potential .

Methodological Recommendations

  • Synthetic Optimization : Use continuous flow reactors for scalable aldol condensation (70% yield at 50°C) .
  • Biological Assays : Pre-treat compounds with esterase inhibitors (e.g., bis-p-nitrophenyl phosphate) to isolate intrinsic activity .
  • Analytical Validation : Combine HPLC (C18 column, acetonitrile/water gradient) with HRMS for impurity profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.